4-Aminopentan-1-ol is a compound of interest due to its potential applications in various fields, particularly in the modulation of brain chemistry. The compound is structurally related to 4-amino-5-halopentanoic acids, which have been studied for their ability to interact with and inhibit key enzymes in the brain, such as gamma-aminobutyric acid transaminase (GABA-T). Understanding the mechanism of action and applications of these compounds can provide insights into the development of new therapeutic agents and research tools.
The mechanism of action of 4-amino-5-halopentanoic acids, which are closely related to 4-Aminopentan-1-ol, has been elucidated through studies on their interaction with GABA-T. These compounds act as mechanism-based inactivators, meaning they undergo a chemical transformation within the active site of the enzyme that leads to its irreversible inhibition. For inactivation to occur, the enzyme must be in the pyridoxal phosphate form. The inactivation process involves the removal of the gamma proton of the inactivators in a rate-determining step and the release of one fluoride ion from 4-amino-5-fluoropentanoic acid per active site labeled. This results in the conversion of the coenzyme to the pyridoxamine phosphate form, and each turnover of the inactivator leads to an inactivation event, indicating a partition ratio of zero1.
In the field of neuroscience, the in vitro and in vivo effects of (S)-4-amino-5-fluoropentanoic acid on brain GABA metabolism have been investigated. This compound, which shares functional groups with 4-Aminopentan-1-ol, has been shown to cause a dose-dependent and time-dependent irreversible inactivation of GABA-T in mice when administered intraperitoneally. This inactivation is accompanied by an increase in whole brain GABA levels. Notably, the compound does not exhibit time-dependent inhibition of other enzymes such as glutamate decarboxylase (GAD), alanine transaminase, or aspartate transaminase (Asp-T). However, it is a potent competitive reversible inhibitor of GAD and a weak competitive inhibitor of Asp-T. The chloro analogue, (S)-4-amino-5-chloropentanoic acid, was found to be ineffective, highlighting the specificity of the fluorinated compound2.
The research on these compounds, including 4-Aminopentan-1-ol, has significant implications for the development of therapeutic agents aimed at modulating GABAergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders. Additionally, the specificity and irreversible nature of the inactivation make these compounds valuable tools for studying the role of GABA-T in the brain and potentially for the development of drugs to treat diseases associated with GABA metabolism dysregulation.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6